molecular formula C23H22ClFN6O4S2 B605167 N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide CAS No. 1783256-96-1

N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide

Cat. No. B605167
CAS RN: 1783256-96-1
M. Wt: 565.03
InChI Key: XGWSHBGTWKYXMM-FQEVSTJZSA-N
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Description

ACT-678689 is a potent inhibitor of tryptophan hydroxylase 1 (TPH1).

Scientific Research Applications

Transformation Studies

  • Kitchin and Stoodley (1973) investigated transformations of related chemical structures, focusing on specific rearrangements and isomerization processes. This study provides insights into the structural dynamics of complex chemical compounds similar to the one (Kitchin & Stoodley, 1973).

Structural Studies

  • Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, focusing on the nature of intermolecular interactions and molecular geometries. This research helps in understanding the structural aspects of complex chemicals (Dey et al., 2015).

Biological Activity

  • Watanabe et al. (1997) synthesized a series of compounds similar to the one , evaluating their ability to inhibit an enzyme (HMG-CoA reductase) in vitro. This study explores potential biomedical applications of these compounds (Watanabe et al., 1997).

Chemical Synthesis

  • Ikemoto et al. (2000) developed a practical synthesis method for a related compound, which is significant in chronic renal disease treatment. This research is valuable for understanding synthetic pathways for complex chemicals (Ikemoto et al., 2000).

Proton Brake Mechanism

  • Furukawa et al. (2020) explored the protonation dynamics in N-Pyridyl-2-isopropylaniline derivatives, revealing the impact on rotation rates around molecular bonds. This study is relevant for understanding the behavior of similar complex molecules under different chemical conditions (Furukawa et al., 2020).

Supramolecular Assembly

  • Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives, which helps in understanding the arrangement of similar molecules in larger structures (Jacobs et al., 2013).

Iridium(III) Complexes

  • Constable et al. (2014) described green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands. This research is relevant to the development of advanced materials and applications in photoluminescence (Constable et al., 2014).

properties

IUPAC Name

N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN6O4S2/c1-12-4-5-14(15(25)10-12)20-21-16(26-23-31(21)28-13(2)36-23)8-9-30(20)19(32)11-35-17-6-7-18(27-22(17)24)29-37(3,33)34/h4-7,10,20H,8-9,11H2,1-3H3,(H,27,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSHBGTWKYXMM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)COC4=C(N=C(C=C4)NS(=O)(=O)C)Cl)N=C5N3N=C(S5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]2C3=C(CCN2C(=O)COC4=C(N=C(C=C4)NS(=O)(=O)C)Cl)N=C5N3N=C(S5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 5
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.